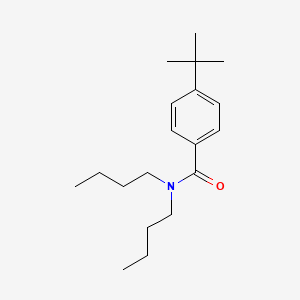

N,N-dibutyl-4-tert-butylbenzamide

Description

N,N-Dibutyl-4-tert-butylbenzamide is a benzamide derivative featuring a tert-butyl substituent at the para position of the benzene ring and two n-butyl groups attached to the amide nitrogen. For instance, N-butyl-4-tert-butylbenzamide (C₁₅H₂₃NO, MW = 233.35 g/mol) shares the tert-butyl-benzamide backbone but lacks the second butyl group on the nitrogen . Similarly, 4-(tert-butyl)-N,N-dimethylbenzamide (C₁₃H₁₉NO, MW = 205.30 g/mol) highlights the impact of N-alkylation on molecular weight and steric properties . The di-n-butyl substitution in the target compound likely enhances lipophilicity and steric bulk compared to smaller N-alkyl analogs, influencing solubility and reactivity.

Properties

CAS No. |

79868-18-1 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N,N-dibutyl-4-tert-butylbenzamide |

InChI |

InChI=1S/C19H31NO/c1-6-8-14-20(15-9-7-2)18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13H,6-9,14-15H2,1-5H3 |

InChI Key |

SBIXRCIAUQRFCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Acylation Reaction Kinetics

The nucleophilic attack of dibutylamine on 4-tert-butylbenzoyl chloride follows second-order kinetics, with rate constants influenced by solvent polarity and base strength. Polar aprotic solvents like acetone enhance amine deprotonation, accelerating the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-dibutyl-4-tert-butylbenzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-tert-butylbenzamide is not well-documented. like other benzamides, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dibutyl-4-tert-butylbenzamide and related benzamide derivatives:

*Estimated molecular weight based on analogous structures.

Structural and Functional Analysis

- Benzene Substituents : The tert-butyl group at the para position enhances steric bulk and hydrophobic interactions, similar to 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide (). This contrasts with electron-withdrawing groups like nitro () or bromo (), which increase polarity and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dibutyl-4-tert-butylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with tert-butylbenzoyl chloride and dibutylamine under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Solvent Choice : Use anhydrous dichloromethane or THF to enhance nucleophilicity of the amine .

- Catalysts : Triethylamine (TEA) is often added to neutralize HCl byproducts .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of This compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: δ 1.30–1.45 ppm (tert-butyl, 9H), δ 3.20–3.40 ppm (N-CH₂ of dibutyl groups) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~167 ppm and tert-butyl carbons at ~31 ppm (CH₃) and ~34 ppm (Cq) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 332.3 .

- HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile:water 80:20, λ = 254 nm) .

Q. How does steric hindrance from the tert-butyl group influence the compound’s stability and reactivity?

- Methodological Answer :

- Thermal Stability : Assess via TGA; the tert-butyl group increases decomposition temperature (~250°C) compared to unsubstituted analogs .

- Chemical Reactivity : Perform hydrolysis kinetics under acidic (HCl/EtOH) and basic (NaOH/MeOH) conditions. The tert-butyl group reduces electrophilicity of the carbonyl, slowing hydrolysis by ~40% compared to N,N-dibutylbenzamide .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for This compound be resolved?

- Methodological Answer :

- Assay Reproducibility : Replicate studies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays with ATPase isoforms). Discrepancies may arise from impurity profiles; re-purify batches via preparative HPLC .

- Structural Confirmation : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY to confirm tert-butyl spatial orientation) .

- Meta-Analysis : Compare datasets using tools like PCA to identify outliers linked to solvent polarity or cell-line variability .

Q. What strategies are effective for studying the reaction kinetics of This compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Stopped-Flow UV-Vis : Monitor absorbance changes at 300 nm (π→π* transition of aromatic ring) under pseudo-first-order conditions .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for substituent effects .

- Isotopic Labeling : Introduce ¹⁸O in the carbonyl group to track oxygen exchange rates via MS .

Q. How can computational methods predict This compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Parameterize the ligand’s charge distribution via RESP fitting at the HF/6-31G* level .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond persistence .

- QSAR Models : Corrogate substituent effects (e.g., logP of dibutyl groups) with bioactivity data from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.